3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine and involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound can be achieved by scaling up the laboratory synthesis methods. The key steps involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyranoquinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted pyranoquinolinones, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel organic dyes with targeted luminescent properties.
Biology: Employed in the development of fluorescent labels for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyranoquinolinone ring .
Comparison with Similar Compounds
Similar Compounds
2H-pyrano[3,2-g]quinolin-2-ones: These compounds share a similar core structure but differ in the nature and position of substituents.
Uniqueness
3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-acetyl-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C18H21NO3/c1-10-9-18(3,4)19(5)15-8-16-12(6-13(10)15)7-14(11(2)20)17(21)22-16/h6-8,10H,9H2,1-5H3 |
InChI Key |
VRLWHIPRAMRFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C)C)(C)C |
Origin of Product |
United States |
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